molecular formula C8H8F2N2O B1529524 2-(2,4-Difluorophenyl)acetohydrazide CAS No. 925252-63-7

2-(2,4-Difluorophenyl)acetohydrazide

Cat. No.: B1529524
CAS No.: 925252-63-7
M. Wt: 186.16 g/mol
InChI Key: UDWLEGFCVKEEHS-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)acetohydrazide is a halogenated acetohydrazide derivative characterized by a 2,4-difluorophenyl group attached to an acetohydrazide backbone. For instance, related compounds like 2-(2,6-dichlorophenyl)acetohydrazide (CAS 129564-34-7) are noted for their applications in synthetic and medicinal chemistry, particularly as intermediates for biologically active molecules . The presence of fluorine atoms in the 2,4-positions may enhance metabolic stability and binding affinity compared to non-halogenated analogs, though specific data are pending further studies.

Properties

IUPAC Name

2-(2,4-difluorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-6-2-1-5(7(10)4-6)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWLEGFCVKEEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(2,4-Difluorophenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including hydrolases and oxidoreductases. The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate. This interaction can lead to the inhibition or activation of the enzyme’s catalytic activity, depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The bioactivity and physicochemical properties of acetohydrazides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties/Activities Reference
2-(2,4-Difluorophenyl)acetohydrazide 2,4-difluorophenyl Limited direct data; inferred metabolic stability from fluorine
2-(2,6-Dichlorophenyl)acetohydrazide 2,6-dichlorophenyl High synthetic utility; environmental/health risks due to Cl
2-(2-Chloro-4-fluorophenyl)acetohydrazide 2-Cl, 4-F Similarity score 0.74 to target compound; used in drug research
N′-(2,4-disubstitutedbenzylidene)-2-(4-nitrophenyl)acetohydrazide Varied benzylidene groups Anticholinesterase activity (e.g., compound 3c IC50 = 3.23 µM)
Ethyl-thio benzimidazolyl acetohydrazides Ethylthio-benzimidazolyl α-Glucosidase inhibition (IC50 = 6.10–7.34 µM vs. acarbose 378.2 µM)

Key Observations :

  • Halogen Effects : Fluorine substitution (as in 2,4-difluoro) may improve pharmacokinetic properties compared to chlorinated analogs (e.g., 2,6-dichloro), which pose higher toxicity risks .
  • Bioactivity : Benzylidene-substituted acetohydrazides (e.g., N′-(2,4-disubstitutedbenzylidene) derivatives) demonstrate potent enzyme inhibition, suggesting that electron-withdrawing groups enhance binding to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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